molecular formula C12H18N2O B13892184 N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine

N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B13892184
M. Wt: 206.28 g/mol
InChI Key: SELYMOOOBUFVDF-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 4-methoxyphenylmethyl group. Pyrrolidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 4-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity compared to simpler pyrrolidine derivatives .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)8-14-11-6-7-13-9-11/h2-5,11,13-14H,6-9H2,1H3

InChI Key

SELYMOOOBUFVDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCNC2

Origin of Product

United States

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